molecular formula C18H14F3NO3 B2613845 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 439096-93-2

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2613845
CAS No.: 439096-93-2
M. Wt: 349.309
InChI Key: GGJXKBHOEZYVDP-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C18H14F3NO3 and its molecular weight is 349.309. The purity is usually 95%.
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Scientific Research Applications

Polymerizations of Ethylenic Monomers

  • This compound plays a role in polymerization reactions. It has been studied in the context of polymerizations of ethylenic monomers initiated by superacids, where the complexation of certain trifluoromethanesulphonates by their conjugate acid is significant (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Renewable Building Block for Polybenzoxazine

  • It has been explored as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in the development of environmentally sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Synthesis of Optically Active Compounds

Oxidation Reactions

Synthesis of New Compounds

  • It has been instrumental in the synthesis of new chemical compounds, highlighting its role in expanding chemical libraries and potential applications in various fields (Csende, Jekő, & Porkoláb, 2011).

Alternative Reduction Patterns

  • Studies have also focused on its role in alternative reduction patterns in chemical reactions, indicating its utility in understanding and manipulating chemical reaction pathways (Çelik, Ludvík, & Zuman, 2007).

Benzoxazine Synthesis

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)13-7-5-11(6-8-13)15(9-16(23)24)22-10-12-3-1-2-4-14(12)17(22)25/h1-8,15H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJXKBHOEZYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.